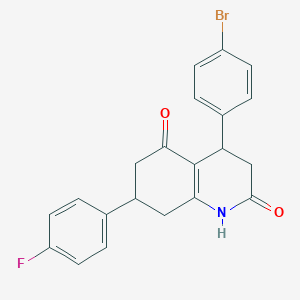![molecular formula C15H20ClN3O2 B4649771 (3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)
(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride
Vue d'ensemble
Description
(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride, also known as PFBT, is a chemical compound used in scientific research for its ability to selectively bind to and modulate the activity of certain receptors in the body.
Applications De Recherche Scientifique
(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively bind to and modulate the activity of certain receptors in the brain, including the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. These receptors are involved in a variety of physiological processes, including learning and memory, and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors and a negative allosteric modulator of N-methyl-D-aspartate receptors. This means that it enhances the activity of α7 receptors and reduces the activity of NMDA receptors, leading to changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride depend on the specific receptors it binds to and the brain regions it targets. Studies have shown that (3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride can enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been shown to have potential as a treatment for nicotine addiction and as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is its selectivity for specific receptors, which allows for more targeted and precise experiments. However, its hydrophobic nature and limited solubility can make it difficult to work with in certain experimental conditions. Additionally, its effects on different brain regions and cell types are not yet fully understood, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on (3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand its effects on different brain regions and cell types, as well as its potential interactions with other drugs and compounds. Finally, the development of more efficient synthesis methods and modifications of the compound's chemical structure could lead to improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
3-methoxy-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-19-10-4-7-16-12-13-5-2-6-14(11-13)20-15-17-8-3-9-18-15;/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPKNBPYVFJHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)[3-(pyrimidin-2-yloxy)benzyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4649699.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4649709.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B4649714.png)
![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)

![N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4649729.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4649737.png)
![3-[(5-benzylidene-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4649746.png)



![3-(2-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4649792.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)